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molecular formula C7H2ClF2NS B1591989 2-Chloro-5,7-difluorobenzo[D]thiazole CAS No. 791594-34-8

2-Chloro-5,7-difluorobenzo[D]thiazole

Cat. No. B1591989
M. Wt: 205.61 g/mol
InChI Key: MSDJYMDOERLSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897627B2

Procedure details

To a suspension of 2 g (9.841 mmol) 5,7-difluoro-benzothiazole-2-thiol in 10.7 mL (147.6 mmol) thionyl chloride was added drop wise 215 □L N,N-dimethylformamide at room temperature. The mixture was stirred at room temperature for 2 days. The solvent was removed in vacuo. The crude compound was purified with flash column chromatography on silica eluting with a gradient formed from n-heptane and ethyl acetate to provide 659 mg (32.6%) of the title compound as an off-white solid. MS(m/e): 205 (M+H+).
Name
5,7-difluoro-benzothiazole-2-thiol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([F:12])[C:5]2[S:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.S(Cl)([Cl:15])=O>CN(C)C=O>[Cl:15][C:8]1[S:9][C:5]2[C:4]([F:12])=[CH:3][C:2]([F:1])=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
5,7-difluoro-benzothiazole-2-thiol
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C2=C(N=C(S2)S)C1)F
Name
Quantity
10.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude compound was purified with flash column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=C(C=C2F)F
Measurements
Type Value Analysis
AMOUNT: MASS 659 mg
YIELD: PERCENTYIELD 32.6%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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